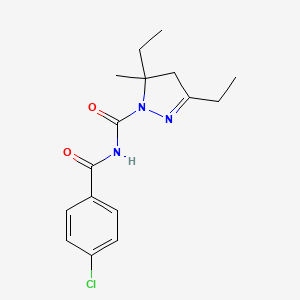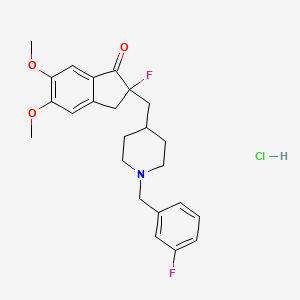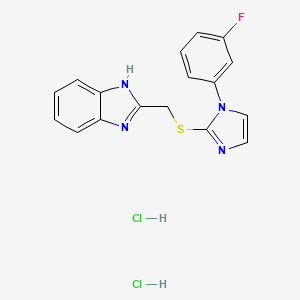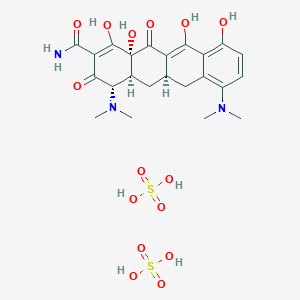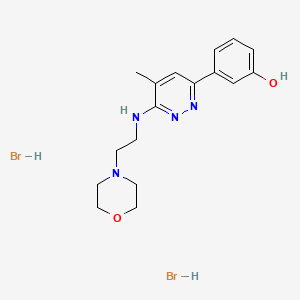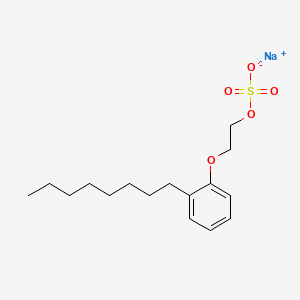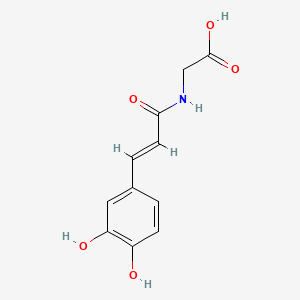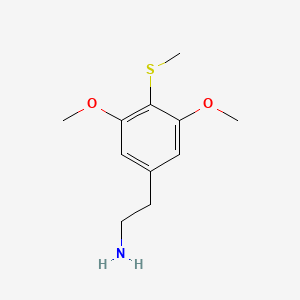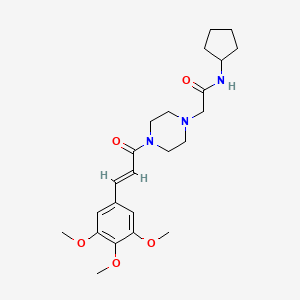![molecular formula C11H15NNa2O5 B12772224 Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinatrium-3-[2-[4-(Carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolring, Carboxylatgruppen und eine Ethoxypropanoat-Kette umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dinatrium-3-[2-[4-(Carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoat umfasst in der Regel mehrere Schritte. Die Reaktionsbedingungen erfordern häufig spezielle Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Diese Methoden zielen darauf ab, die Reaktionsbedingungen zu optimieren, Abfall zu reduzieren und eine gleichbleibende Produktqualität zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie Chromatographie und Kristallisation, ist in industriellen Umgebungen ebenfalls üblich .
Analyse Chemischer Reaktionen
Reaktionstypen
Dinatrium-3-[2-[4-(Carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen. So können Oxidationreaktionen beispielsweise erhöhte Temperaturen und saure Bedingungen erfordern, während Reduktionsreaktionen bei niedrigeren Temperaturen in Gegenwart eines Lösungsmittels wie Ethanol durchgeführt werden können .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation der Verbindung beispielsweise zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, abhängig von der Art des eingeführten Substituenten .
Wissenschaftliche Forschungsanwendungen
Dinatrium-3-[2-[4-(Carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird derzeit erforscht, ob die Verbindung als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann, darunter Krebs und Infektionskrankheiten.
Wirkmechanismus
Der Wirkmechanismus von Dinatrium-3-[2-[4-(Carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt .
Wirkmechanismus
The mechanism of action of Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylendiamintetraessigsäure (EDTA): Ein Chelatbildner, der in verschiedenen Anwendungen eingesetzt wird, darunter Medizin und Industrie.
Diethylentriaminpentaessigsäure (DTPA): Ein weiterer Chelatbildner mit ähnlichen Anwendungen wie EDTA.
Nitrilotriessigsäure (NTA): Ein Chelatbildner, der in Waschmitteln und der Wasseraufbereitung verwendet wird.
Einzigartigkeit
Dinatrium-3-[2-[4-(Carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoat ist aufgrund seiner spezifischen Struktur einzigartig, die einen Pyrrolring und eine Ethoxypropanoat-Kette umfasst. Diese Struktur verleiht einzigartige chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden .
Eigenschaften
Molekularformel |
C11H15NNa2O5 |
|---|---|
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C11H17NO5.2Na/c13-10(14)2-5-17-6-4-12-3-1-9(8-12)7-11(15)16;;/h8H,1-7H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
AZYRKDVJGZVQEJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1CN(C=C1CC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


